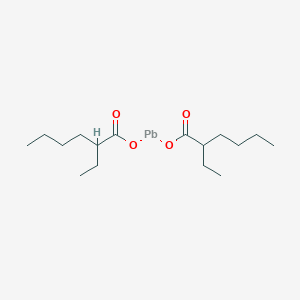![molecular formula C14H15FN2O2 B13406404 2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate CAS No. 960403-07-0](/img/structure/B13406404.png)
2-Fluoroethyl 1-[(1r)-1-phenylethyl]-1h-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is a research chemical compound known for its utility in the preparation of etomidate derivatives, which are inhibitors of adrenal steroid 11β-hydroxylations . This compound is part of the imidazole family, which is a significant class of heterocyclic compounds widely used in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves multiple steps, typically starting with the preparation of the imidazole ring. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. For instance, the cyclization of amido-nitriles can be employed to form disubstituted imidazoles under mild conditions .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate has several scientific research applications:
Biology: The compound’s derivatives are used to investigate biological pathways involving adrenal steroids.
Industry: The compound can be used in the production of specialized chemicals for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate involves its role as an inhibitor of adrenal steroid 11β-hydroxylations . This inhibition occurs through the interaction of the compound with the enzyme responsible for this hydroxylation process, thereby blocking the production of certain adrenal steroids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etomidate: A well-known anesthetic agent that also inhibits adrenal steroid 11β-hydroxylations.
Metomidate: Another compound used for imaging adrenal glands and studying adrenal steroid pathways.
Uniqueness
2-Fluoroethyl 1-[(1R)-1-phenylethyl]-1H-imidazole-5-carboxylate is unique due to its specific structure, which allows it to be used in the synthesis of etomidate derivatives. Its fluorine atom provides distinct chemical properties that can be advantageous in various applications.
Eigenschaften
CAS-Nummer |
960403-07-0 |
|---|---|
Molekularformel |
C14H15FN2O2 |
Molekulargewicht |
262.28 g/mol |
IUPAC-Name |
2-fluoroethyl 3-[(1R)-1-phenylethyl]imidazole-4-carboxylate |
InChI |
InChI=1S/C14H15FN2O2/c1-11(12-5-3-2-4-6-12)17-10-16-9-13(17)14(18)19-8-7-15/h2-6,9-11H,7-8H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
JYDPBIIFPAOXMK-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF |
Kanonische SMILES |
CC(C1=CC=CC=C1)N2C=NC=C2C(=O)OCCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


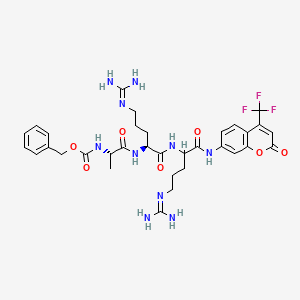
![3-(2-Deoxy-Beta-D-erythro-pentofuranosyl)-3,5-dihydropyrimido[1,2-a]purine-6,10-dione](/img/structure/B13406329.png)
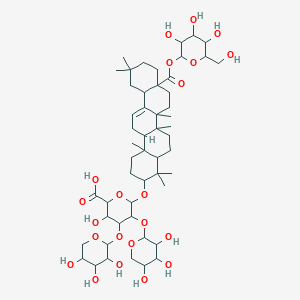
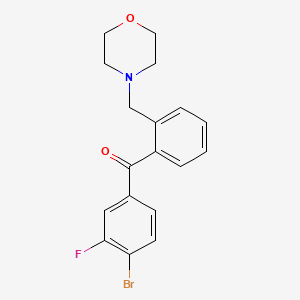
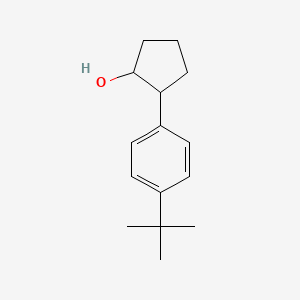
![(2E)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13406349.png)
